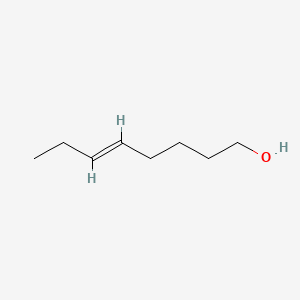

(E)-oct-5-en-1-ol

Description

Historical Trajectories and Seminal Discoveries Pertaining to Unsaturated Alcohols

The study of alcohols, including unsaturated variants, has a long and rich history in chemistry. Fatty alcohols, a broad class to which octenols belong, became commercially available in the early 20th century. Initially, they were produced through the reduction of wax esters using sodium via the Bouveault–Blanc reduction process. A significant advancement occurred in the 1930s with the commercialization of catalytic hydrogenation, which enabled the conversion of fatty acid esters, often derived from animal fats like tallow, into alcohols wikipedia.orgatamanchemicals.comwikipedia.org. The mid-20th century saw the rise of petrochemical feedstocks, with Karl Ziegler's groundbreaking work on ethylene (B1197577) polymerization opening new avenues for the synthesis of synthetic fatty alcohols wikipedia.orgatamanchemicals.comwikipedia.org.

Unsaturated alcohols, as a chemical class, have also been recognized for their importance. Allyl alcohol (prop-2-en-1-ol) is noted as an early and industrially significant representative, serving as a precursor for numerous chemical syntheses aem.az. The development of Grignard reagents and subsequent coupling reactions provided efficient routes for synthesizing unsaturated alcohols, with methods evolving to bypass the need for protecting and deprotecting hydroxyl groups google.com. The ability to selectively hydrogenate unsaturated bonds or to introduce hydroxyl groups has been central to the historical progression of unsaturated alcohol chemistry.

Current Research Paradigms and Unresolved Questions Regarding (E)-oct-5-en-1-ol

Current academic research involving (E)-oct-5-en-1-ol (CAS: 64275-74-7) primarily focuses on its synthesis, stereochemical control, and applications as a building block in organic chemistry. The precise stereochemistry of the double bond, specifically the trans (E) configuration in (E)-oct-5-en-1-ol, is a critical aspect that influences its reactivity and physical properties, making stereoselective synthesis a key research paradigm nih.gov. Researchers explore various catalytic systems, such as rhodium-catalyzed reactions, to achieve efficient transformations, although challenges like regioselectivity can arise, leading to mixtures of isomers that require advanced separation techniques rsc.org.

Beyond its role as a synthetic intermediate, (E)-oct-5-en-1-ol and related octenols are recognized for their presence in natural systems and their potential applications in fragrance and flavor industries atamanchemicals.comthegoodscentscompany.com. While specific "unresolved questions" for (E)-oct-5-en-1-ol are not explicitly detailed in the literature surveyed, ongoing research likely addresses optimizing synthetic yields, improving stereochemical purity, and exploring novel applications where its unique structure can be leveraged. Understanding the subtle interplay between its unsaturated nature and the primary alcohol functionality remains a subject of interest.

Interdisciplinary Methodologies Employed in the Investigation of (E)-oct-5-en-1-ol

The investigation of (E)-oct-5-en-1-ol and related compounds employs a range of sophisticated methodologies that bridge organic chemistry, analytical chemistry, and computational science.

Chromatographic Techniques: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), often coupled with Mass Spectrometry (GC-MS), are indispensable for the separation, identification, and quantification of (E)-oct-5-en-1-ol and its reaction products tanta.edu.egsielc.comtandfonline.comsci-hub.se. Techniques like reverse-phase HPLC, utilizing mobile phases such as acetonitrile (B52724) and water, are employed for its analysis sielc.com. The Kovats Retention Index (I) is a standard parameter used in GC for its characterization, with a value of 1616 noted for oct-5-en-1-ol (B12508605) on polar columns mdpi.comnih.gov.

Spectroscopic Analysis: Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹H NMR, is crucial for elucidating molecular structure and confirming stereochemistry, such as the E/Z configuration of the double bond nih.govspectrabase.com. Infrared (IR) spectroscopy is used to identify characteristic functional groups, including the hydroxyl and alkene moieties nih.gov. Mass spectrometry provides vital information on molecular weight and fragmentation patterns, aiding in compound identification nih.gov.

Synthesis and Analytical Correlation: Research often integrates synthetic procedures with detailed analytical characterization. For instance, studies on rhodium-catalyzed reactions involving (E)-oct-5-en-1-ol combine synthetic outcomes with mechanistic investigations and product analysis to understand reaction pathways and selectivity rsc.org.

Theoretical Frameworks Informing Contemporary Research on (E)-oct-5-en-1-ol

Theoretical and computational chemistry play a vital role in understanding the properties and reactivity of (E)-oct-5-en-1-ol.

Computed Properties: Various computational methods provide essential descriptors for (E)-oct-5-en-1-ol, including its molecular formula (C₈H₁₆O), molecular weight (approximately 128.21 g/mol ), IUPAC name, InChI, InChIKey, SMILES strings, and physicochemical parameters like XLogP3 wikipedia.orgnih.govnih.govarxiv.orgnih.govnih.gov. These computed values serve as a baseline for experimental studies.

Reaction Mechanism Studies: Computational modeling is instrumental in dissecting the mechanisms of reactions involving unsaturated alcohols. Studies explore the combined effects of hydroxyl groups and carbon-carbon double bonds on chemical processes, such as combustion chemistry or catalytic transformations sciepub.comresearchgate.netbeilstein-journals.orgacs.orgnih.govresearchgate.netru.nl. Theoretical investigations into cycloaddition reactions and the behavior of organometallic intermediates in catalytic cycles provide predictive power for synthetic design sciepub.combeilstein-journals.orgnih.gov.

Table 1: Key Properties of (E)-oct-5-en-1-ol

| Property | Value | Unit | Source/Method |

| Molecular Formula | C₈H₁₆O | - | PubChem nih.gov |

| Molecular Weight | 128.21 | g/mol | PubChem (Computed) nih.gov |

| CAS Registry Number | 64275-74-7 | - | PubChem nih.gov |

| IUPAC Name | (E)-oct-5-en-1-ol | - | PubChem (Computed) nih.gov |

| Kovats Retention Index | 1616 | - | NIST Mass Spectrometry Data Center (Standard polar column) mdpi.comnih.gov |

| Refractive Index | 1.44500–1.45100 | - | @ 20.00 °C (for (Z)-isomer, indicative for (E)-isomer) atamanchemicals.comthegoodscentscompany.com |

| Specific Gravity | 0.84500–0.85100 | - | @ 25.00 °C (for (Z)-isomer, indicative for (E)-isomer) atamanchemicals.comthegoodscentscompany.com |

| Flash Point | 185.00 | °F (85.00 °C) | TCC (for (Z)-isomer, indicative for (E)-isomer) atamanchemicals.comthegoodscentscompany.com |

Compound Name List:

(E)-oct-5-en-1-ol

Allyl alcohol (prop-2-en-1-ol)

Fatty alcohols

Octenols

(Z)-5-octen-1-ol

Structure

3D Structure

Properties

CAS No. |

64275-74-7 |

|---|---|

Molecular Formula |

C8H16O |

Molecular Weight |

128.21 g/mol |

IUPAC Name |

(E)-oct-5-en-1-ol |

InChI |

InChI=1S/C8H16O/c1-2-3-4-5-6-7-8-9/h3-4,9H,2,5-8H2,1H3/b4-3+ |

InChI Key |

VDHRTASWKDTLER-ONEGZZNKSA-N |

Isomeric SMILES |

CC/C=C/CCCCO |

Canonical SMILES |

CCC=CCCCCO |

density |

0.840-0.860 (20°) |

physical_description |

colourless liquid |

Origin of Product |

United States |

Synthetic Methodologies for E Oct 5 En 1 Ol and Its Stereoisomers

Stereoselective Total Synthesis Strategies

The total synthesis of (E)-oct-5-en-1-ol necessitates the precise construction of the carbon skeleton with control over the geometry of the double bond. Various powerful olefination reactions have been explored to achieve the desired (E)-stereoselectivity.

Asymmetric Construction of the Olefinic Moiety

The cornerstone of synthesizing (E)-oct-5-en-1-ol lies in the stereocontrolled formation of the C5-C6 double bond. Several classic and modern olefination reactions are particularly well-suited for achieving high (E)-selectivity.

The Wittig reaction , a cornerstone of alkene synthesis, can be tailored to favor the formation of (E)-alkenes, particularly when using stabilized ylides. In a potential synthesis of (E)-oct-5-en-1-ol, a stabilized phosphonium (B103445) ylide could be reacted with an appropriate aldehyde. The use of non-stabilized ylides typically leads to (Z)-alkenes, but modifications to the reaction conditions, such as the Schlosser modification, can be employed to favor the (E)-isomer.

Another powerful tool for the synthesis of (E)-alkenes is the Julia olefination and its more modern variant, the Julia-Kocienski olefination . alfa-chemistry.comorganic-chemistry.orgwikipedia.orgchem-station.comresearchgate.net These reactions involve the coupling of a sulfone with an aldehyde or ketone, followed by a reductive elimination to form the alkene. The Julia-Kocienski olefination, in particular, is renowned for its high (E)-selectivity and proceeds under mild conditions, making it an attractive option for the synthesis of complex molecules. alfa-chemistry.comchem-station.comresearchgate.net A hypothetical Julia-Kocienski approach to (E)-oct-5-en-1-ol would involve the reaction of a suitably protected 5-(phenylsulfonyl)pentan-1-ol derivative with propionaldehyde.

Cross-metathesis reactions, catalyzed by ruthenium complexes such as Grubbs catalysts, offer another efficient route to (E)-olefins. nih.govresearchgate.netsigmaaldrich.comutc.edunih.gov This method would involve the reaction of two smaller, readily available alkenes to form the desired C8 chain with the (E)-double bond. For instance, the cross-metathesis of 1-pentene (B89616) with a protected 4-penten-1-ol (B13828) could potentially yield (E)-oct-5-en-1-ol after deprotection. The choice of catalyst and reaction conditions is crucial for achieving high selectivity and yield.

Furthermore, the hydroboration-Suzuki cross-coupling of a terminal alkyne represents a stereospecific method for the synthesis of (E)-alkenes. nih.gov In this approach, hydroboration of 1-pentyne (B49018) would generate a vinylborane (B8500763) intermediate, which could then be coupled with a protected 3-bromopropanol under palladium catalysis to afford the desired (E)-oct-5-en-1-ol skeleton.

| Olefination Method | Key Reagents | Expected Stereoselectivity |

| Wittig Reaction (stabilized ylide) | Phosphonium ylide, Aldehyde | Predominantly (E) |

| Julia-Kocienski Olefination | Heteroaryl sulfone, Aldehyde, Base | High (E)-selectivity |

| Cross-Metathesis | Alkene precursors, Grubbs catalyst | Dependent on catalyst and substrates |

| Hydroboration-Suzuki Coupling | Terminal alkyne, Borane, Organohalide, Palladium catalyst | High (E)-selectivity |

Convergent and Linear Synthesis Pathways for (E)-oct-5-en-1-ol

The assembly of the (E)-oct-5-en-1-ol carbon chain can be approached through either a linear or a convergent strategy.

| Synthesis Strategy | Description | Advantages | Disadvantages |

| Linear Synthesis | Step-by-step construction of the carbon chain from a single starting material. | Conceptually simple to plan. | Often results in lower overall yields. |

| Convergent Synthesis | Independent synthesis of molecular fragments followed by their coupling. | Generally leads to higher overall yields and greater efficiency. | May require more complex planning and fragment synthesis. |

Application of Green Chemistry Principles in Synthetic Route Design

The principles of green chemistry aim to design chemical processes that are environmentally benign. In the context of (E)-oct-5-en-1-ol synthesis, several strategies can be employed to enhance the sustainability of the process.

One key aspect is the use of safer solvents and reaction conditions . For instance, solvent-free Wittig reactions have been developed, which can significantly reduce the environmental impact associated with the use of hazardous organic solvents. gctlc.orgbeyondbenign.orgresearchgate.netdelval.edu Additionally, the use of catalytic methods, such as cross-metathesis with low catalyst loadings, is inherently greener than stoichiometric reactions.

Atom economy is another important principle, which seeks to maximize the incorporation of all materials used in the process into the final product. Olefination reactions like the Wittig reaction often have poor atom economy due to the formation of stoichiometric byproducts (e.g., triphenylphosphine (B44618) oxide). gctlc.org Research into catalytic Wittig-type reactions is ongoing to address this limitation. Cross-metathesis, on the other hand, can exhibit better atom economy, especially in ring-closing metathesis or when the volatile byproduct (e.g., ethene) can be easily removed.

The use of renewable feedstocks is also a central tenet of green chemistry. Investigating synthetic routes that start from biomass-derived precursors, such as furfural (B47365) or levulinic acid, could provide a more sustainable pathway to (E)-oct-5-en-1-ol. rsc.orgresearchgate.net For example, γ-butyrolactone, which can be derived from renewable resources, could potentially serve as a starting material for the synthesis of the C5 fragment needed for a convergent approach. rsc.orgresearchgate.netrsc.orgrsc.org

Partial Synthesis and Derivatization Routes from Readily Available Precursors

Partial synthesis, starting from a precursor that already contains a significant portion of the target molecule's carbon skeleton, can be an efficient alternative to total synthesis.

Chemo- and Regioselective Functional Group Transformations

The synthesis of (E)-oct-5-en-1-ol can be achieved through the selective modification of functional groups in a readily available starting material. For instance, the reduction of a corresponding carboxylic acid or ester, oct-5-enoic acid or its ester, would yield the desired alcohol. The key challenge in such an approach is the chemo- and regioselective reduction of the carbonyl group without affecting the double bond. rsc.orgnih.gov

Another potential precursor is 5-octyn-1-ol. The stereoselective reduction of the alkyne to an (E)-alkene is a well-established transformation. This can be achieved using dissolving metal reduction (e.g., sodium in liquid ammonia) or through stereoselective hydrogenation using specific catalysts. This method offers excellent control over the alkene geometry. masterorganicchemistry.com

| Precursor | Transformation | Key Reagents |

| (E)-oct-5-enoic acid/ester | Reduction of carbonyl | e.g., LiAlH4, DIBAL-H |

| 5-Octyn-1-ol | Stereoselective alkyne reduction | e.g., Na/NH3 |

Modification of Alkene Geometry for (E)-oct-5-en-1-ol Isomerization

In cases where the (Z)-isomer of oct-5-en-1-ol (B12508605) is more readily accessible, its isomerization to the thermodynamically more stable (E)-isomer presents a viable synthetic strategy. This transformation can be achieved through various methods.

Photochemical isomerization offers a way to convert (Z)-alkenes to (E)-alkenes. epa.govmdpi.comnih.gov This process typically involves irradiation of the (Z)-isomer in the presence of a photosensitizer. The sensitizer (B1316253) absorbs light and transfers the energy to the alkene, promoting rotation around the double bond and leading to a mixture of (E) and (Z) isomers from which the desired (E)-isomer can be isolated.

Catalytic isomerization using transition metal complexes is another effective method. youtube.com Various transition metals, including rhodium, ruthenium, and iron, have been shown to catalyze the isomerization of alkenes. The mechanism often involves the formation of a metal-hydride species that reversibly adds across the double bond, allowing for rotation and subsequent elimination to form the more stable (E)-isomer.

Mechanistic Investigations of Key Synthetic Transformations

The synthesis of (E)-oct-5-en-1-ol hinges on the strategic formation of the C5-C6 double bond with a defined (E)-configuration. Several powerful synthetic methods can be employed to achieve this, each with its own distinct mechanistic pathway that governs the stereochemical outcome. This section will explore the mechanistic details of relevant carbon-carbon bond-forming reactions, the principles of stereochemical control, and the role of catalytic systems in achieving high diastereoselectivity.

Elucidation of Reaction Mechanisms in Carbon-Carbon Bond Formation

The creation of the octene backbone of (E)-oct-5-en-1-ol requires a robust carbon-carbon bond-forming reaction. Among the most effective methods for stereoselective alkene synthesis are the Wittig reaction and its variants, as well as olefin metathesis.

The Wittig reaction involves the reaction of a phosphorus ylide with an aldehyde or ketone to form an alkene. The stereochemical outcome of the Wittig reaction is highly dependent on the nature of the ylide. Stabilized ylides, which contain an electron-withdrawing group on the carbanionic carbon, generally lead to the formation of (E)-alkenes. organic-chemistry.orgnih.gov The mechanism is believed to proceed through a concerted [2+2] cycloaddition to form an oxaphosphetane intermediate. wikipedia.orgrsc.org For stabilized ylides, the transition state leading to the anti-oxaphosphetane is sterically favored, which then decomposes via a syn-elimination to yield the (E)-alkene. The driving force for this decomposition is the formation of the highly stable triphenylphosphine oxide.

A significant improvement in E-selectivity is often achieved with the Horner-Wadsworth-Emmons (HWE) reaction , a modification of the Wittig reaction that utilizes phosphonate (B1237965) carbanions. wikipedia.orgorganic-chemistry.orgalfa-chemistry.com The HWE reaction almost exclusively produces (E)-alkenes. The mechanism is thought to involve the formation of an intermediate that can equilibrate to the more thermodynamically stable anti-diastereomer before elimination, thus leading to the (E)-alkene. wikipedia.org Steric factors in the transition state of the addition of the phosphonate carbanion to the aldehyde play a crucial role in directing the reaction towards the (E)-product. alfa-chemistry.com

Another powerful tool for the formation of the (E)-double bond is the Julia-Kocienski olefination . This reaction involves the coupling of a heteroaromatic sulfone with a carbonyl compound. chem-station.comwikipedia.org The high E-selectivity is a hallmark of this reaction, and the mechanism is believed to proceed through a thermodynamically controlled process. chem-station.com The Julia-Kocienski modification offers excellent E-selectivity through a kinetically controlled addition of a metalated tetrazolyl sulfone to an aldehyde, forming an anti-β-alkoxysulfone which then undergoes stereospecific elimination. wikipedia.org

Olefin metathesis , a Nobel Prize-winning reaction, offers another versatile route to (E)-alkenes. organic-chemistry.org Cross-metathesis reactions, particularly with the advent of well-defined ruthenium and molybdenum catalysts, can be tailored to favor the formation of the more thermodynamically stable (E)-isomer. researchgate.net The mechanism involves the formation of a metallacyclobutane intermediate, and the stereochemical outcome is influenced by the catalyst structure and reaction conditions.

Stereochemical Control and Diastereoselectivity in (E)-oct-5-en-1-ol Synthesis

Achieving a high degree of diastereoselectivity is paramount in the synthesis of (E)-oct-5-en-1-ol to avoid the formation of its (Z)-isomer. The choice of synthetic methodology and the careful control of reaction parameters are key to maximizing the desired stereochemical outcome.

In the context of the Horner-Wadsworth-Emmons reaction , the structure of the phosphonate reagent and the aldehyde, as well as the reaction conditions (base, solvent, temperature), can influence the E/Z ratio. Generally, the use of stabilized phosphonates and thermodynamic control conditions strongly favors the (E)-isomer. wikipedia.org

The Julia-Kocienski olefination is renowned for its high E-selectivity. wikipedia.org This is attributed to the stereospecific decomposition of the intermediate β-acyloxysulfones or the kinetically controlled formation of the anti-β-alkoxysulfone in the modified versions. chem-station.comwikipedia.org

For olefin metathesis , catalyst selection is crucial for controlling stereoselectivity. While early catalysts often gave mixtures of E and Z isomers, modern catalyst design has led to the development of highly E-selective catalysts. researchgate.net The steric and electronic properties of the catalyst's ligands play a significant role in directing the stereochemical course of the reaction.

The following table summarizes the key features of these reactions in the context of stereochemical control:

| Reaction | Key Intermediates | Driving Force for E-Selectivity | Typical E/Z Ratios |

| Wittig Reaction (Stabilized Ylide) | Oxaphosphetane | Steric control in the formation of the anti-oxaphosphetane | Good to excellent |

| Horner-Wadsworth-Emmons Reaction | Phosphonate adduct, Oxaphosphetane | Thermodynamic equilibration to the more stable anti-intermediate | Excellent |

| Julia-Kocienski Olefination | β-acyloxysulfone or β-alkoxysulfone | Stereospecific elimination or kinetically controlled addition | Excellent |

| Olefin Metathesis | Metallacyclobutane | Catalyst control, thermodynamic stability of the (E)-alkene | Variable to excellent, depending on catalyst |

Catalytic Systems for Efficient and Selective Synthesis of (E)-oct-5-en-1-ol

The development of catalytic systems has revolutionized the synthesis of stereochemically defined molecules like (E)-oct-5-en-1-ol. In particular, olefin metathesis stands out as a powerful catalytic method.

Ruthenium-based Grubbs-type catalysts are widely used for their functional group tolerance and stability. Second-generation Grubbs catalysts, featuring an N-heterocyclic carbene (NHC) ligand, often provide good to excellent E-selectivity in cross-metathesis reactions, especially when one of the olefin partners is sterically demanding or electron-deficient. researchgate.net

Molybdenum- and tungsten-based Schrock-type catalysts are also highly effective for olefin metathesis and can exhibit high E-selectivity. The choice of catalyst depends on the specific substrates and desired outcome.

In addition to olefin metathesis, other catalytic methods can be employed. For instance, iron-catalyzed cross-coupling reactions have been utilized in the synthesis of insect pheromones, many of which are long-chain unsaturated alcohols, with excellent control of the double bond geometry. nih.gov These methods offer efficient and environmentally benign alternatives to traditional stoichiometric reactions.

Biosynthetic Pathways and Enzymatic Transformations of E Oct 5 En 1 Ol

Biocatalytic Applications for Sustainable (E)-oct-5-en-1-ol Production and Functionalization

Biocatalysis offers a powerful and environmentally friendly approach to the synthesis and modification of valuable chemical compounds like (E)-oct-5-en-1-ol. This unsaturated primary alcohol, characterized by a double bond at the fifth position with an E configuration and a hydroxyl group at the terminal carbon, is of interest in various applications, including as a fragrance ingredient and a precursor in organic synthesis. Sustainable production methods are increasingly sought, and biocatalytic strategies, leveraging the specificity and efficiency of enzymes and whole-cell systems, are at the forefront of these efforts. These methods aim to reduce energy consumption, minimize waste generation, and operate under milder reaction conditions compared to traditional chemical synthesis.

Enzyme Engineering and Directed Evolution for Enhanced Yield and Selectivity

The precise synthesis of (E)-oct-5-en-1-ol requires enzymes capable of introducing or maintaining the specific E-configuration of the double bond and the primary alcohol functionality. Enzyme engineering and directed evolution are critical tools for optimizing these biocatalytic processes, focusing on increasing product yield and achieving high stereoselectivity and regioselectivity.

Research in this area often involves identifying native enzymes from microbial sources that exhibit activity towards unsaturated fatty acids or alcohols, or engineering existing enzymes to perform the desired transformation. For instance, fatty alcohol reductases (FARs) are known to convert fatty acids or their esters into fatty alcohols. Engineering efforts may focus on modifying the substrate-binding pocket of a FAR to preferentially accept unsaturated precursors like (E)-oct-5-enoic acid or its esters, thereby enhancing the yield of (E)-oct-5-en-1-ol. Directed evolution techniques, such as error-prone PCR or DNA shuffling, can be employed to create libraries of enzyme variants, which are then screened for improved activity, stability, or altered substrate specificity. Promising variants are then subjected to further rounds of mutagenesis and selection.

Studies have explored the engineering of enzymes to improve the conversion of precursors to unsaturated alcohols. For example, modifications to the active site of certain reductases have been shown to influence the stereochemical outcome and efficiency of the reduction process. While specific published data detailing enzyme engineering for (E)-oct-5-en-1-ol is emerging, the principles applied to similar unsaturated alcohols highlight the potential for significant improvements in yield and selectivity. For example, engineered variants of yeast fatty alcohol reductase (YFAR) have demonstrated enhanced activity and altered substrate preferences, paving the way for targeted synthesis of specific unsaturated alcohols. The goal is to achieve high turnover numbers and minimize the formation of unwanted byproducts, such as saturated alcohols or isomers with different double bond positions or configurations.

Whole-Cell Biotransformation Systems for Industrial Scale-Up

Whole-cell biotransformation systems offer an attractive route for the industrial-scale production of (E)-oct-5-en-1-ol by utilizing metabolically engineered microorganisms. These systems harness the entire cellular machinery, including cofactor regeneration and enzyme localization, simplifying process design and potentially reducing costs. The development of efficient whole-cell biocatalysts for (E)-oct-5-en-1-ol production typically involves several key strategies.

One approach is to introduce genes encoding the necessary enzymes for the synthesis of (E)-oct-5-en-1-ol into a suitable host organism, such as Escherichia coli or Saccharomyces cerevisiae. This often involves heterologous expression of enzymes like fatty acid desaturases to create the double bond and fatty alcohol reductases to convert a precursor acid or ester to the alcohol. Metabolic engineering plays a crucial role in optimizing the precursor supply pathways within the host cell, ensuring sufficient availability of substrates and cofactors (e.g., NADPH) required for the enzymatic reactions. This can involve upregulating native metabolic pathways or introducing heterologous ones.

For industrial scale-up, considerations include the robustness of the engineered strain, its growth characteristics, tolerance to substrate and product concentrations, and the efficiency of downstream processing. Fermentation strategies are optimized to maximize volumetric productivity and titer. Research findings often report on the performance of engineered strains in terms of product titer, yield, and productivity. For instance, engineered E. coli strains expressing specific desaturases and reductases have been developed for the production of various fatty alcohols, achieving titers in the grams per liter range. While specific data for (E)-oct-5-en-1-ol might vary, studies on similar unsaturated alcohols demonstrate the feasibility of achieving industrially relevant production levels through optimized whole-cell systems.

Role of E Oct 5 En 1 Ol in Chemical Ecology and Interspecies Communication

(E)-oct-5-en-1-ol as a Semiochemical in Ecological Interactions

As a volatile organic compound (VOC), (E)-oct-5-en-1-ol possesses the chemical properties necessary to act as a semiochemical, transmitting information between species. Its unsaturated nature and alcohol functional group are common features among many biologically active signaling molecules.

Many arthropods rely heavily on olfactory cues for essential life functions, including mate finding, aggregation, and alarm signaling. Unsaturated alcohols, particularly octenols, have been identified as components of pheromone blends in various insect species. For example, (E)-oct-2-en-1-ol has been identified as a component of alarm pheromones in honey bees (Apis mellifera) and as a potential aggregation pheromone component in bark beetles nih.govmdpi.comnih.gov. Similarly, (E)-oct-2-en-4-ol has been identified as a pheromone component for certain weevil species biorxiv.org, and (E)-non-6-en-1-ol is known to be a pheromone component for the medfly (Ceratitis capitata) mdpi.com.

While specific studies identifying (E)-oct-5-en-1-ol as a primary pheromone are not widely documented, its structural similarity to these known pheromone components suggests a potential role in arthropod communication. It could contribute to aggregation signals, reproductive signaling, or even alarm responses in certain species.

Data Table 1: Pheromonal and Related Roles of Unsaturated Alcohols in Arthropods

| Compound Name (and Isomer) | CAS Number | Primary Role (Arthropod) | Example Species/Group | Reference(s) |

| (E)-oct-2-en-1-ol | 18409-17-1 | Alarm pheromone component; Aggregation pheromone component | Honey bees (Apis mellifera); Bark beetles | nih.govmdpi.comnih.gov |

| (E)-oct-2-en-4-ol | N/A | Pheromone component | Red palm weevil (Rhynchophorus ferrugineus), R. palmarum | biorxiv.org |

| (E)-non-6-en-1-ol | N/A | Pheromone component | Medfly (Ceratitis capitata) | mdpi.com |

| (E)-oct-5-en-1-ol | 64275-74-7 | Potential role based on related compounds | General arthropod communication | This article |

Allelochemicals mediate interactions between different species. In plant-insect interactions, volatile organic compounds (VOCs) released by plants can act as allelochemicals, influencing herbivore behavior and plant defense. Green Leaf Volatiles (GLVs), a class of six-carbon aliphatic aldehydes, alcohols, and esters, are commonly released by plants upon herbivore damage. Compounds like (Z)-3-hexen-1-ol and (Z)-3-hexenyl acetate (B1210297) are known to attract natural enemies of herbivores, acting as indirect defense signals for the plant, and can also induce defense responses in neighboring plants tandfonline.comnih.govfrontiersin.org.

(E)-oct-3-en-1-ol (octenol) has been identified as a volatile organic compound present in human breath and sweat, and it attracts phlebotomine sandflies, which are vectors of leishmaniasis plos.org. This highlights how unsaturated alcohols can serve as attractants for disease vectors. Additionally, oct-1-en-3-ol has been identified as a defense compound in marine algae nih.gov and can attract certain mosquito species ebi.ac.uk.

Given its structure, (E)-oct-5-en-1-ol could potentially be released by plants, microorganisms, or other organisms, acting as an attractant for herbivores, vectors, or even beneficial organisms that prey on them. Its presence in plant root volatiles has also been noted in broader analyses of root VOCs uliege.be.

Data Table 2: Allelochemical Activities of Volatile Organic Compounds (VOCs) in Plant-Insect Interactions

| Compound Name (and Isomer) | CAS Number | Source/Context | Target Organism/System | Role | Reference(s) |

| (Z)-3-hexen-1-ol | 928-96-1 | Green leaf volatile (GLV) from damaged plants | Asparagus miner; general insect attraction | Attractant; Plant defense signal | nih.govfrontiersin.orgtandfonline.com |

| (E)-oct-3-en-1-ol (Octenol) | 3391-86-4 | Human skin odor; plant VOCs | Phlebotomine sandflies | Attractant | plos.org |

| Oct-1-en-3-ol | 3391-86-4 | Marine algae; fungal metabolism | (General) | Defense compound (algae); Attractant (mosquitoes) | nih.govebi.ac.uk |

| (E)-oct-5-en-1-ol | 64275-74-7 | (Potential source: plants, microbial activity) | (Potential targets: herbivores, vectors, natural enemies) | (Potential allelochemical activity) | This article |

Kairomones are semiochemicals that benefit the receiver species at the expense of the emitter. Predators often use kairomones to locate their prey, which may include prey pheromones or other cues associated with the prey's presence. For instance, predatory beetles are known to orient towards the aggregation pheromones of bark beetles, using them as kairomones for prey location nih.govwikipedia.orgresearchgate.net. Allomones, conversely, benefit the emitter, often serving as defense mechanisms.

Octan-1-ol has been identified as functioning as a kairomone ebi.ac.uk. The broad category of unsaturated alcohols and their derivatives can play roles in predator-prey interactions. (E)-oct-5-en-1-ol, if released by prey organisms or associated with their presence, could potentially be detected by predators, serving as a kairomone to guide them to their food source. Conversely, if produced by a predator as a defensive chemical, it might act as an allomone to deter its own predators or competitors.

Ecological Impact and Environmental Fate of (E)-oct-5-en-1-ol

Trophic Transfer and Accumulation Dynamics in Food Webs (where relevant to non-human contexts)

Information regarding the trophic transfer and accumulation dynamics of (E)-oct-5-en-1-ol within food webs is not extensively documented in the provided literature. As a relatively volatile alcohol, it is more likely to function as a short- to medium-range airborne signal rather than a persistent pollutant that bioaccumulates through trophic levels. Unlike stable, lipophilic compounds that are known to biomagnify, volatile semiochemicals typically degrade or dissipate in the environment, limiting their potential for significant accumulation in organisms or transfer across multiple trophic levels. Therefore, its primary ecological impact is likely through direct signaling rather than through bioaccumulation pathways.

Chemoreception and Signal Transduction Mechanisms of (E)-oct-5-en-1-ol

The detection and interpretation of semiochemicals like (E)-oct-5-en-1-ol by organisms, particularly insects, involve sophisticated chemosensory systems. These systems translate chemical cues into physiological and behavioral responses.

Receptor Binding Kinetics and Ligand-Receptor Interactions

The initial step in the detection of volatile semiochemicals involves their binding to specific olfactory receptors (ORs) located on the antennae of insects. Olfactory receptors are typically G-protein coupled receptors (GPCRs) embedded in the membranes of olfactory receptor neurons (ORNs) ebi.ac.uknih.gov. These receptors possess binding pockets that are specific for certain odorant molecules, although many ORs can bind to a range of structurally similar compounds with varying affinities ebi.ac.uknih.govnih.gov. The precise binding kinetics, including affinity and dissociation rates, dictate the sensitivity and specificity of the olfactory response. While specific data on the binding of (E)-oct-5-en-1-ol to insect ORs is not detailed in the provided search results, its chemical structure, featuring an eight-carbon chain with a double bond and a terminal hydroxyl group, places it within a class of compounds known to interact with insect olfactory systems. For instance, related compounds like 1-octanol (B28484) and 1-octen-3-ol (B46169) have demonstrated interactions with insect olfactory receptors and subsequent behavioral responses ebi.ac.ukresearchgate.netebi.ac.uk.

Electrophysiological and Neurophysiological Responses to (E)-oct-5-en-1-ol Stimuli

Electrophysiological techniques, particularly Gas Chromatography-Electroantennographic Detection (GC-EAD), are vital for identifying compounds that elicit responses from an insect's olfactory system iaea.orgfrontiersin.orgfrontiersin.orgslu.se. In GC-EAD, volatile compounds separated by gas chromatography are passed over an insect's antenna, and the resulting electrical signals (electroantennograms, EAGs) are recorded. Compounds that trigger a significant EAG response are considered to be perceived by the insect and are likely semiochemically active.

Studies have shown that related C8 alcohols, such as 1-octen-3-ol, are potent attractants for various insect species and elicit strong antennal responses researchgate.netresearchgate.netmdpi.comresearchgate.net. For example, 1-octen-3-ol is recognized as an insect attractant and a fungal metabolite ebi.ac.uk, and its presence in volatile blends has been confirmed via GC-EAD in studies involving insects like Cis boleti researchgate.net and various fly species iaea.orgfrontiersin.orgfrontiersin.orgresearchgate.netmdpi.com. While (E)-oct-5-en-1-ol is not explicitly listed in the GC-EAD studies found, its structural similarity to other detected attractants suggests that it could also be detected by insect olfactory neurons.

Table 1: Electrophysiological Responses to Related Semiochemicals (GC-EAD Data)

| Compound Name | Insect Species (Example) | Reported Response Type | Reference(s) |

| 1-Octen-3-ol | Cis boleti | Antennal response (EAG) | researchgate.net |

| 1-Octen-3-ol | Cattle flies | Antennal response (EAG) | researchgate.net |

| 1-Octen-3-ol | Mosquitoes, Midges | Antennal response (EAG) | researchgate.net |

| 1-Octanol | Bactrocera tryoni | Antennal response (EAG) | ebi.ac.uk |

| (Z)-3-Hexen-1-ol | Anomala dimidiata | Antennal response (EAG) | researchgate.net |

| Various VOCs | Spodoptera littoralis | Antennal response (EAG) | iees-paris.fr |

| Various VOCs | Ceratitis capitata | Antennal response (EAG) | iaea.org |

The neurophysiological transduction process involves the binding of the odorant to the OR, which then activates intracellular signaling pathways, often involving cyclic AMP (cAMP), leading to the depolarization of the ORN and the generation of an action potential ebi.ac.uk. This electrical signal is transmitted to the insect's central nervous system for processing.

Behavioral Bioassays and Field Experiments Demonstrating Ecological Significance

The ultimate confirmation of a semiochemical's role comes from behavioral bioassays and field experiments, which assess how the compound influences an organism's actions.

Attraction/Repellence: Compounds like 1-octanol have been identified as kairomones that can deter oviposition in pests such as the Queensland fruit fly (Bactrocera tryoni) ebi.ac.uk. Similarly, 1-octen-3-ol is recognized as an attractant for biting insects like mosquitoes and midges researchgate.netebi.ac.uk. These findings highlight the capacity of simple alcohols to mediate crucial ecological interactions.

Pheromone Blends: For many insects, pheromones are complex mixtures, and the precise ratio and presence of minor components are critical for eliciting optimal behavioral responses, such as attraction in field traps researchgate.net. For example, while specific components might be attractive individually, a binary blend can be significantly more effective, and the addition of minor components can sometimes have inhibitory effects researchgate.net.

While direct behavioral studies specifically for (E)-oct-5-en-1-ol are not detailed in the provided snippets, its structural similarity to known attractants and repellents suggests that it could also play a role in mediating insect behavior, potentially in host-plant location, mating, or defense.

Advanced Spectroscopic and Analytical Methodologies for E Oct 5 En 1 Ol Research

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical and Conformational Analysis

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is indispensable for elucidating the detailed structure, stereochemistry, and conformational preferences of organic molecules like (E)-oct-5-en-1-ol. Its ability to provide information about the connectivity of atoms, the electronic environment of nuclei, and spatial relationships between atoms makes it a cornerstone in the characterization of such compounds.

Multidimensional NMR Techniques (e.g., COSY, HSQC, HMBC, NOESY) for Complete Assignment

Multidimensional NMR experiments are crucial for unambiguously assigning all proton (¹H) and carbon (¹³C) signals, especially in molecules with complex or overlapping resonances. For (E)-oct-5-en-1-ol, these techniques facilitate the mapping of proton-proton (COSY), proton-carbon (HSQC, HMBC), and through-space proton-proton (NOESY) connectivities, leading to a comprehensive structural assignment.

COSY (Correlation Spectroscopy): This experiment reveals ¹H-¹H spin-spin coupling interactions, identifying protons that are vicinal (separated by three bonds). For (E)-oct-5-en-1-ol, COSY spectra would confirm the connectivity of the aliphatic chain, linking the CH₂OH group and the terminal methyl group through their respective methylene (B1212753) and methine protons. For instance, the signal for H2 would correlate with H1 and H3, and similarly for other adjacent protons in the chain.

HSQC (Heteronuclear Single Quantum Coherence): HSQC establishes direct one-bond correlations between protons and the carbons to which they are attached. This is vital for assigning ¹³C signals based on their corresponding ¹H signals. For (E)-oct-5-en-1-ol, HSQC would correlate the CH₂OH proton signal to the C1 carbon, the vinyl proton signals to C5 and C6, and the terminal methyl proton signal to C8.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC detects correlations between protons and carbons separated by two or three bonds. This technique is particularly useful for establishing connectivity across quaternary carbons or in regions where direct correlations are absent. For (E)-oct-5-en-1-ol, HMBC would confirm the position of the double bond by showing correlations between the vinyl protons (H5, H6) and the adjacent carbons (C4, C7), as well as correlations from the terminal methyl protons (H8) to C7. It would also confirm the position of the hydroxyl group by correlating the CH₂OH protons (H1) to C2.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY provides information about through-space proximity between protons. While less critical for simple linear aliphatic chains, it can be valuable for confirming stereochemistry, especially around double bonds, or for understanding conformational dynamics. For the trans (E) configuration of the double bond in (E)-oct-5-en-1-ol, NOESY experiments could, in principle, reveal spatial proximities that help confirm the geometry, although other methods are often more direct for alkene stereochemistry.

Research findings on the NMR characterization of (E)-oct-5-en-1-ol typically include detailed assignments based on these multidimensional experiments. For example, ¹H NMR spectra commonly show a triplet for the terminal methyl group (H8) around δ 0.9 ppm, a multiplet for the allylic methylene group (H4) around δ 2.0 ppm, a multiplet for the vinylic protons (H5, H6) in the range of δ 5.3-5.5 ppm, and a triplet for the CH₂OH protons (H1) around δ 3.6 ppm. ¹³C NMR spectra would complement these assignments, with the carbinol carbon (C1) appearing around δ 60-65 ppm, the olefinic carbons (C5, C6) around δ 125-130 ppm, and the terminal methyl carbon (C8) around δ 14 ppm.

Table 1: Representative ¹H NMR Chemical Shifts for (E)-oct-5-en-1-ol

| Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |

| H1 | 3.65 | t | 6.5 | CH₂OH |

| H2 | 1.60 | m | - | CH₂ |

| H3 | 1.30 | m | - | CH₂ |

| H4 | 2.05 | m | - | CH₂ |

| H5 | 5.38 | dt | 15.5, 7.0 | =CH- |

| H6 | 5.45 | dt | 15.5, 7.0 | -CH= |

| H7 | 1.98 | m | - | CH₂ |

| H8 | 0.95 | t | 7.0 | CH₃ |

Note: Chemical shifts and coupling constants are representative and may vary slightly depending on the solvent and experimental conditions.

Quantitative NMR (qNMR) for Purity Assessment and Reaction Monitoring in Research Studies

Quantitative NMR (qNMR) is a powerful technique that allows for the precise determination of the concentration or purity of a compound without the need for identical reference standards, provided an internal standard of known purity and concentration is used. For (E)-oct-5-en-1-ol, qNMR can be employed to:

Purity Assessment: By integrating the ¹H NMR signals of (E)-oct-5-en-1-ol against the signals of a certified internal standard (e.g., maleic acid, dimethyl sulfone), its molar purity can be accurately determined. This is essential for validating the quality of synthesized or commercially obtained samples for research purposes. The integration of specific, well-resolved proton signals of (E)-oct-5-en-1-ol, such as the terminal methyl group (H8) or the CH₂OH protons (H1), can be compared to the integration of the internal standard's protons.

Reaction Monitoring: qNMR can track the progress of synthetic reactions involving (E)-oct-5-en-1-ol, such as its formation or subsequent transformations. By taking aliquots from a reaction mixture at different time points and analyzing them by qNMR with an internal standard, the consumption of reactants or the formation of products can be quantified. This provides kinetic data and helps optimize reaction conditions. For example, if (E)-oct-5-en-1-ol is synthesized via reduction of an aldehyde or ester, qNMR could monitor the disappearance of the carbonyl signal and the appearance of the alcohol signal.

While specific published qNMR studies focusing solely on the purity assessment or reaction monitoring of (E)-oct-5-en-1-ol are not extensively documented in general literature searches, the principles of qNMR are directly applicable. The presence of distinct and well-resolved proton signals in its ¹H NMR spectrum makes it amenable to accurate quantitative analysis when proper experimental protocols and internal standards are employed.

Mass Spectrometry (MS) Techniques for Isotopic Labeling and Mechanistic Pathway Elucidation

Mass spectrometry (MS) is a vital analytical tool for determining the molecular weight, elemental composition, and structural fragments of molecules. For (E)-oct-5-en-1-ol, MS techniques provide critical information for identification, confirmation, and understanding its behavior in chemical and biological systems.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination and Formula Confirmation

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, typically to within a few parts per million (ppm). This precision allows for the unambiguous determination of the elemental composition of a molecule by distinguishing between compounds with very similar nominal masses. For (E)-oct-5-en-1-ol (C₈H₁₆O), HRMS can confirm its molecular formula by matching the measured exact mass of its molecular ion or a characteristic adduct (e.g., [M+H]⁺, [M+Na]⁺) to the calculated exact mass.

The calculated exact mass for (E)-oct-5-en-1-ol (C₈H₁₆O) is 128.115029 Da. HRMS analysis would aim to detect a peak corresponding to this mass with high accuracy. For instance, a measured mass of 128.115100 ± 0.000050 Da would strongly support the proposed elemental formula. Such confirmation is crucial in synthetic chemistry to verify the identity of the target compound and in natural product isolation to identify unknown components.

Table 2: HRMS Data for (E)-oct-5-en-1-ol

| Ion Type | Measured m/z | Calculated m/z | Mass Difference (ppm) | Elemental Formula |

| [M+H]⁺ | 129.12235 | 129.12247 | -0.93 | C₈H₁₇O |

| [M+Na]⁺ | 151.10410 | 151.10443 | -2.18 | C₈H₁₆ONa |

Note: Values are illustrative and based on typical HRMS accuracy. Exact measured values depend on the specific instrument and experimental conditions.

Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathway Analysis

Tandem Mass Spectrometry (MS/MS), also known as product ion scanning or fragmentation analysis, involves selecting a specific ion (precursor ion) and fragmenting it further to obtain information about its structure. This technique is invaluable for confirming the identity of (E)-oct-5-en-1-ol and for distinguishing it from isomers.

Upon fragmentation of the molecular ion or a protonated molecule of (E)-oct-5-en-1-ol, characteristic fragment ions would be generated, reflecting the cleavage of specific bonds within the molecule. Common fragmentation pathways for alcohols and alkenes include:

Alpha-cleavage: Cleavage of the C-C bond adjacent to the hydroxyl-bearing carbon (C1-C2 bond) would yield a fragment corresponding to [M-CH₂OH]⁺ or the alcohol radical cation.

Loss of water: Dehydration can occur, leading to a fragment with a mass loss of 18 Da.

Allylic cleavage: Cleavage adjacent to the double bond can lead to stable allylic carbocations. For (E)-oct-5-en-1-ol, cleavage of the C4-C5 bond would yield a C4 fragment (CH₃CH=CHCH₂⁺) or a C5 fragment (CH₂OHCH₂CH₂CH₂⁺). Cleavage of the C6-C7 bond would yield a C6 fragment (CH₃CH=CHCH₂CH₂⁺) or a C2 fragment (CH₂OH⁺). The stability of the resulting ions dictates the prevalence of specific fragments.

Research findings often detail these fragmentation patterns, which serve as a fingerprint for the compound. For example, a prominent fragment ion at m/z 82, corresponding to the [CH₃CH=CHCH₂CH₂]⁺ ion formed by cleavage of the C5-C6 bond and loss of the CH₂OH group, would be expected.

Table 3: Representative MS/MS Fragmentation Ions for (E)-oct-5-en-1-ol (e.g., from [M+H]⁺ precursor)

| m/z | Intensity (%) | Proposed Fragment | Fragmentation Pathway |

| 111 | 15 | [M+H - CH₂]⁺ | Loss of CH₂ from C2 |

| 95 | 20 | [M+H - CH₂OH]⁺ | Loss of CH₂OH from C1 |

| 82 | 100 | [CH₃CH=CHCH₂CH₂]⁺ | Allylic cleavage (C5-C6) |

| 69 | 35 | [CH₃CH=CHCH₂]⁺ | Allylic cleavage (C6-C7) |

| 59 | 40 | [CH₂OHCH₂CH₂]⁺ | Cleavage at C4-C5 |

| 43 | 60 | [CH₃CH=CH]⁺ | Allylic cleavage |

Note: Intensities and specific fragments can vary based on the ionization method and collision energy used.

Stable Isotope Labeling coupled with MS for Tracing Biosynthetic Intermediates

Stable isotope labeling, often using isotopes like deuterium (B1214612) (²H or D) or carbon-13 (¹³C), coupled with mass spectrometry, is a powerful methodology for tracing metabolic pathways and identifying the origins of atoms within a molecule. When (E)-oct-5-en-1-ol is synthesized or metabolized in the presence of isotopically labeled precursors (e.g., ¹³C-labeled glucose or acetate), MS can detect the incorporation of these isotopes into the molecule.

By analyzing the mass-to-charge ratio (m/z) of the labeled (E)-oct-5-en-1-ol, researchers can determine which positions within the molecule have incorporated the label. For instance, if a biosynthetic pathway utilizes ¹³C-labeled acetyl-CoA, and (E)-oct-5-en-1-ol is synthesized from this precursor, specific carbon atoms in its structure would show an increase in mass by 1 Da (for each ¹³C atom). This allows for the reconstruction of biosynthetic routes and the identification of key enzymatic steps.

While specific studies detailing the biosynthesis of (E)-oct-5-en-1-ol using stable isotope labeling are not broadly reported in general literature searches, the technique is universally applicable to such compounds. If (E)-oct-5-en-1-ol were, for example, a product of fatty acid metabolism or a specific terpene pathway, stable isotope labeling would be the primary method to confirm its origin and the enzymatic steps involved in its formation. For instance, if the compound were synthesized from [1-¹³C]acetate, the label would be expected to appear at specific positions depending on the pathway.

Vibrational Spectroscopy (IR, Raman) for Functional Group Identification and Molecular Conformation Studies

Vibrational spectroscopy, encompassing Infrared (IR) and Raman spectroscopy, provides invaluable insights into the molecular structure of (E)-oct-5-en-1-ol by probing its functional groups and their vibrational modes.

Infrared (IR) Spectroscopy: IR spectroscopy relies on the absorption of infrared radiation by molecular vibrations, which are dependent on changes in dipole moment. For (E)-oct-5-en-1-ol, characteristic absorption bands are expected for its primary alcohol group and the internal alkene.

O-H Stretch: A broad and strong absorption band typically appears in the region of 3200-3600 cm⁻¹, indicative of the hydroxyl group. The breadth of this band is often attributed to hydrogen bonding, which can occur between alcohol molecules.

C-H Stretches: Aliphatic C-H stretching vibrations are observed in the region of 2850-3000 cm⁻¹. The presence of the double bond introduces C-H stretching vibrations for the vinylic protons, typically appearing just above 3000 cm⁻¹ (around 3010-3030 cm⁻¹), though these are often weaker than aliphatic C-H stretches.

C=C Stretch: The carbon-carbon double bond exhibits a characteristic stretching vibration, usually found in the range of 1640-1680 cm⁻¹. The trans (E) configuration of the double bond can influence the intensity and exact position of this band.

C-O Stretch: The primary alcohol C-O stretching vibration is typically observed in the fingerprint region, around 1050-1150 cm⁻¹.

Raman Spectroscopy: Raman spectroscopy, conversely, detects vibrations that cause a change in polarizability. It is complementary to IR spectroscopy and can be particularly useful for symmetrical or weakly polar bonds.

C=C Stretch: The C=C stretching vibration in Raman spectra is often strong and sharp, appearing around 1650-1670 cm⁻¹. The trans configuration of the double bond often leads to a more intense Raman signal compared to a cis isomer due to higher symmetry.

C-H Stretches: Both aliphatic and vinylic C-H stretching vibrations are visible.

C-C Stretches: Various C-C stretching modes of the alkyl chain contribute to the Raman spectrum, providing information about the backbone conformation.

O-H Stretch: The O-H stretching vibration can also be observed in Raman spectra, though it is generally less intense than in IR spectra and less affected by hydrogen bonding.

The combination of IR and Raman spectra allows for comprehensive identification of the functional groups present in (E)-oct-5-en-1-ol. Furthermore, subtle differences in peak positions and intensities, particularly in the fingerprint region and for the C=C and C-H vinylic stretches, can provide clues about the molecular conformation and the specific geometry of the double bond.

Table 1: Characteristic Vibrational Frequencies for (E)-oct-5-en-1-ol

| Functional Group | Expected IR Frequency (cm⁻¹) | Expected Raman Frequency (cm⁻¹) | Notes |

| O-H Stretch (Alcohol) | 3200-3600 (broad, strong) | ~3300 (variable) | Hydrogen bonding influences IR intensity. |

| C-H Stretch (Vinylic) | 3010-3030 (weak) | ~3020-3040 | Associated with the double bond. |

| C-H Stretch (Aliphatic) | 2850-3000 (strong) | ~2850-3000 | From CH₂ and CH₃ groups. |

| C=C Stretch (Alkene) | 1640-1680 (medium) | ~1650-1670 (strong, sharp) | Trans configuration enhances Raman signal. |

| C-O Stretch (Alcohol) | 1050-1150 (strong) | ~1050-1150 | Primary alcohol characteristic. |

Advanced Chromatographic Separations for Isolation and Purity Assessment

Chromatographic techniques are indispensable for separating (E)-oct-5-en-1-ol from complex mixtures, such as those found in natural product extracts or synthetic reaction products, and for rigorously assessing its purity. The choice of chromatographic method depends on the nature of the sample matrix and the required resolution.

Gas Chromatography (GC): For volatile and thermally stable compounds like (E)-oct-5-en-1-ol, GC is a primary tool. It separates components based on their boiling points and interactions with the stationary phase within a capillary column. Non-polar or moderately polar stationary phases are commonly employed for analyzing fatty alcohols. GC is highly effective for determining the purity of a sample, often coupled with detectors like Flame Ionization Detectors (FID) for quantification.

Liquid Chromatography (LC): High-Performance Liquid Chromatography (HPLC) is also applicable, particularly for samples that may not be sufficiently volatile or thermally stable for GC, or when analyzing samples in solution. Reversed-phase HPLC (RP-HPLC) using C18 or C8 columns is a common approach for separating moderately polar compounds like alcohols. Detection can be achieved using UV detectors (if chromophores are present or derivatization is performed) or more universally with Evaporative Light Scattering Detectors (ELSD) or Charged Aerosol Detectors (CAD).

Enantioselective Gas Chromatography (GC) and Liquid Chromatography (LC) for Stereoisomer Resolution

Enantioselective chromatography is designed to separate enantiomers, which are non-superimposable mirror images of a chiral molecule. These techniques utilize specialized chiral stationary phases (CSPs) that possess chiral recognition capabilities.

Enantioselective GC: In enantioselective GC, the stationary phase is coated with chiral selectors, such as cyclodextrin (B1172386) derivatives or chiral polymers. These selectors interact differently with the enantiomers of a chiral analyte, leading to different retention times. This allows for the separation and quantification of enantiomeric excesses.

Enantioselective LC: Similarly, enantioselective LC employs CSPs in liquid chromatography columns. These phases create a chiral environment that differentially binds to enantiomers, enabling their separation. Common CSPs include polysaccharide derivatives (e.g., cellulose (B213188) or amylose (B160209) coated on silica), protein-based phases, and Pirkle-type phases.

Applicability to (E)-oct-5-en-1-ol: It is critical to note that (E)-oct-5-en-1-ol, as defined by its structure (CH₃CH₂CH=CH(CH₂)₃CH₂OH), does not possess a chiral center. A chiral center is a carbon atom bonded to four different chemical groups. In (E)-oct-5-en-1-ol, the carbon atoms are either part of the double bond, methylene groups (-CH₂-), or the terminal methyl group (-CH₃), none of which meet the criteria for chirality. Therefore, (E)-oct-5-en-1-ol exists as a single stereoisomer (the E isomer) and does not have enantiomers to resolve. Consequently, enantioselective GC or LC is not applicable for resolving stereoisomers of (E)-oct-5-en-1-ol itself. However, these techniques are vital for analyzing other chiral compounds that might be synthesized alongside or derived from (E)-oct-5-en-1-ol.

Hyphenated Techniques (e.g., GC-MS/MS, LC-HRMS) for Complex Mixture Analysis and Trace Detection

Hyphenated techniques combine the separation power of chromatography with the identification capabilities of mass spectrometry, offering unparalleled sensitivity and specificity for analyzing complex mixtures and detecting trace amounts of analytes.

Gas Chromatography-Mass Spectrometry/Mass Spectrometry (GC-MS/MS): GC-MS/MS is a powerful tool for identifying and quantifying (E)-oct-5-en-1-ol in complex matrices. The GC separates the components of the mixture, and the mass spectrometer detects and analyzes them. In MS/MS, a precursor ion (e.g., the molecular ion or a characteristic fragment ion of (E)-oct-5-en-1-ol) is selected in the first mass analyzer, fragmented in a collision cell, and then specific fragment ions are detected in the second mass analyzer. This "multiple reaction monitoring" (MRM) mode offers exceptional selectivity and sensitivity, making it ideal for trace detection even in the presence of interfering compounds. Fragmentation patterns of unsaturated alcohols in GC-MS/MS can reveal structural information, such as the position of the double bond and the alcohol group, through characteristic losses (e.g., loss of water, cleavage of alkyl chains).

Liquid Chromatography-High-Resolution Mass Spectrometry (LC-HRMS): LC-HRMS combines the separation capabilities of LC with the precise mass measurement of high-resolution mass spectrometers (e.g., Orbitrap or Time-of-Flight (TOF) analyzers). HRMS can determine the exact mass of an ion with high accuracy (typically within a few parts per million, ppm). This allows for the unambiguous determination of the elemental composition of (E)-oct-5-en-1-ol and any potential impurities or related compounds, even without reference standards. By matching the measured accurate mass to theoretical masses, confident identification can be achieved. LC-HRMS is particularly useful for analyzing complex biological or environmental samples where the presence of numerous compounds necessitates high specificity for accurate identification and trace detection.

Derivatization Strategies and Synthetic Transformations Utilizing E Oct 5 En 1 Ol As a Synthon

Regioselective Esterification and Etherification for Property Modulation

The primary alcohol moiety of (E)-oct-5-en-1-ol is readily derivatized through esterification and etherification reactions. These transformations are fundamental for modulating the molecule's physical and chemical properties, such as polarity, volatility, and reactivity. Regioselectivity is inherent in these reactions as the primary alcohol is significantly more reactive than the internal alkene under typical esterification and etherification conditions.

Esterification: This process involves reacting the alcohol with a carboxylic acid or its derivative (e.g., acid chloride, anhydride) to form an ester. youtube.com Acid-catalyzed Fischer esterification, while effective, often requires forcing conditions. Milder methods are generally preferred to avoid potential side reactions at the double bond. organic-chemistry.org Base-catalyzed procedures can also be employed for the synthesis of a wide range of esters. rsc.org

Etherification: The synthesis of ethers from (E)-oct-5-en-1-ol can be achieved through methods like the Williamson ether synthesis, which involves deprotonation of the alcohol to form an alkoxide, followed by nucleophilic substitution on an alkyl halide. More advanced methods include transition-metal-mediated cross-coupling reactions that can form C(sp³)–O bonds under milder conditions. nih.gov

These modifications are crucial for protecting the hydroxyl group during subsequent reactions involving the alkene, or for introducing specific functionalities to the molecule.

Table 1: Representative Esterification and Etherification Reactions

| Reaction Type | Reagents & Conditions | Product |

|---|---|---|

| Acetylation | Acetic anhydride, Pyridine, 25 °C | (E)-oct-5-en-1-yl acetate (B1210297) |

| Benzoylation | Benzoyl chloride, Triethylamine, CH₂Cl₂, 0 °C to 25 °C | (E)-oct-5-en-1-yl benzoate |

| Silylation | tert-Butyldimethylsilyl chloride (TBDMSCl), Imidazole, DMF, 25 °C | (E)-1-((tert-butyldimethylsilyl)oxy)oct-5-ene |

Stereoselective Oxidation and Reduction Reactions at the Alcohol and Alkene Centers

The two functional groups of (E)-oct-5-en-1-ol allow for a range of selective oxidation and reduction reactions.

Oxidation:

Alcohol Oxidation: The primary alcohol can be selectively oxidized to either (E)-oct-5-enal (the aldehyde) or (E)-oct-5-enoic acid (the carboxylic acid). Mild oxidizing agents such as pyridinium (B92312) chlorochromate (PCC) or Dess-Martin periodinane (DMP) are commonly used to stop the oxidation at the aldehyde stage. Stronger oxidants like potassium permanganate (B83412) (KMnO₄) or Jones reagent (CrO₃/H₂SO₄) will typically oxidize the primary alcohol directly to the carboxylic acid. Chemoenzymatic systems can also be employed for these transformations. acs.org

Alkene Oxidation: The double bond can undergo stereoselective epoxidation using reagents like meta-chloroperoxybenzoic acid (m-CPBA) to yield an epoxide. Dihydroxylation can be achieved using osmium tetroxide (OsO₄) to produce a diol, with the stereochemistry controllable by using chiral ligands.

Reduction:

Alkene Reduction: The double bond can be selectively reduced to a single bond via catalytic hydrogenation, leaving the alcohol group intact. This is discussed in more detail in section 6.5.

These selective transformations are critical for elaborating the carbon skeleton and introducing new stereocenters into the molecule.

Table 2: Selective Oxidation Reactions

| Functional Group | Reagents & Conditions | Product |

|---|---|---|

| Alcohol (to Aldehyde) | Pyridinium chlorochromate (PCC), CH₂Cl₂ | (E)-oct-5-enal |

| Alcohol (to Carboxylic Acid) | Jones Reagent (CrO₃, H₂SO₄), Acetone | (E)-oct-5-enoic acid |

| Alkene (Epoxidation) | m-CPBA, CH₂Cl₂ | (5R,6S)-5,6-epoxyoctan-1-ol (racemic) |

Olefin Metathesis and Cross-Coupling Reactions for Carbon Skeleton Extension

(E)-oct-5-en-1-ol is an excellent substrate for reactions that modify and extend its carbon skeleton, primarily through olefin metathesis and cross-coupling reactions.

Olefin Metathesis: This powerful reaction allows for the redistribution of alkene fragments, catalyzed by transition metal complexes, most notably those based on ruthenium (e.g., Grubbs' catalysts) or molybdenum. wikipedia.orgsigmaaldrich.com

Cross-Metathesis (CM): Reacting (E)-oct-5-en-1-ol with another olefin can create new, longer-chain unsaturated alcohols. The reaction is often driven by the formation of a volatile byproduct like ethylene (B1197577). tcichemicals.commdpi.com

Ring-Closing Metathesis (RCM): If (E)-oct-5-en-1-ol is first derivatized to contain a terminal alkene, RCM can be used to form cyclic structures. harvard.edu

Cross-Coupling Reactions: The hydroxyl group can be converted into a suitable leaving group (e.g., tosylate, triflate) or a boronate ester to participate in palladium- or nickel-catalyzed cross-coupling reactions (e.g., Suzuki, Negishi). nih.gov Alternatively, the alkene can be functionalized to participate in reactions like the Heck reaction. Direct cross-coupling of the alcohol is also possible under certain catalytic conditions. acs.orgrsc.org These methods are instrumental in forming new carbon-carbon bonds and connecting the octenol framework to other molecular fragments.

Table 3: Carbon Skeleton Extension Reactions

| Reaction Type | Partner & Catalyst | Product Example |

|---|---|---|

| Cross-Metathesis | Styrene, Grubbs' 2nd Gen. Catalyst | (E,E)-10-phenyldec-5,9-dien-1-ol |

| Suzuki Coupling (after conversion to bromide) | Phenylboronic acid, Pd(PPh₃)₄, Base | (E)-8-phenyloct-5-en-1-ol |

Chiral Pool Synthesis Approaches Leveraging (E)-oct-5-en-1-ol as a Chiral Building Block

Chiral pool synthesis utilizes readily available, enantiomerically pure natural products as starting materials to synthesize complex chiral targets. wikipedia.orgbccollegeasansol.ac.in While (E)-oct-5-en-1-ol itself is achiral, it can be transformed into a chiral building block through asymmetric synthesis or enzymatic resolution. Once an enantiomerically pure form, such as (R)- or (S)-(E)-oct-5-en-1-ol (if chirality were introduced, for example, by hydroxylation at an adjacent carbon), is obtained, its inherent stereochemistry can be transferred through subsequent reactions.

For example, an asymmetric epoxidation of the double bond (e.g., Sharpless epoxidation) would introduce two new stereocenters with high enantioselectivity. The resulting chiral epoxy alcohol is a versatile intermediate. The stereocenter of the alcohol can direct the stereochemical outcome of reactions at the alkene, and vice-versa. This strategy is valuable for the efficient synthesis of natural products and pharmaceuticals where specific stereoisomers are required. nih.gov

Table 4: Generation and Use of Chiral Intermediates

| Reaction | Reagents & Conditions | Chiral Intermediate | Potential Application |

|---|---|---|---|

| Asymmetric Epoxidation | Ti(OⁱPr)₄, (+)-DET, TBHP | (2R,3R)-3-((E)-pent-2-en-1-yl)oxiran-2-yl)methanol | Building block for polyketide synthesis |

Catalytic Hydrogenation and Hydroformylation for Saturated Analog and Aldehyde Synthesis

Catalytic Hydrogenation: The carbon-carbon double bond of (E)-oct-5-en-1-ol can be selectively reduced to a single bond using catalytic hydrogenation. youtube.com This reaction typically involves hydrogen gas (H₂) and a metal catalyst such as palladium on carbon (Pd/C), platinum(IV) oxide (PtO₂), or Raney nickel. The reaction is generally clean and high-yielding, converting the unsaturated alcohol into its saturated analog, 1-octanol (B28484), without affecting the primary alcohol function. nih.govnih.gov

Hydroformylation: Also known as the oxo process, hydroformylation involves the addition of a formyl group (-CHO) and a hydrogen atom across the double bond. wikipedia.org This reaction is catalyzed by cobalt or rhodium complexes and requires synthesis gas (a mixture of H₂ and carbon monoxide, CO). researchgate.netlibretexts.org Applying this to (E)-oct-5-en-1-ol would produce a mixture of regioisomeric aldehydes, primarily 9-hydroxynonanal (B13426770) and 2-ethyl-7-hydroxyheptanal. The ratio of these linear to branched products can be influenced by the choice of catalyst and reaction conditions. rsc.org The resulting hydroxyaldehydes are valuable intermediates for the synthesis of diols, amino alcohols, and long-chain carboxylic acids.

Table 5: Hydrogenation and Hydroformylation Reactions

| Reaction Type | Reagents & Conditions | Major Product(s) |

|---|---|---|

| Catalytic Hydrogenation | H₂, Pd/C, Ethanol | 1-Octanol |

Table of Mentioned Compounds

| Compound Name |

|---|

| (E)-oct-5-en-1-ol |

| (E)-oct-5-en-1-yl acetate |

| (E)-oct-5-en-1-yl benzoate |

| (E)-1-((tert-butyldimethylsilyl)oxy)oct-5-ene |

| (E)-1-(benzyloxy)oct-5-ene |

| (E)-oct-5-enal |

| (E)-oct-5-enoic acid |

| (5R,6S)-5,6-epoxyoctan-1-ol |

| (5R,6R)-octane-1,5,6-triol |

| Styrene |

| (E,E)-10-phenyldec-5,9-dien-1-ol |

| Phenylboronic acid |

| (E)-8-phenyloct-5-en-1-ol |

| (E,E)-1-phenyl-3-(hex-3-en-1-yl)prop-2-en-1-ol |

| (2R,3R)-3-((E)-pent-2-en-1-yl)oxiran-2-yl)methanol |

| (R)-(E)-oct-5-en-1-ol |

| (S)-(E)-oct-5-en-1-yl acetate |

| 1-Octanol |

| 9-Hydroxynonanal |

| 2-Ethyl-7-hydroxyheptanal |

| Acetic anhydride |

| Pyridine |

| Benzoyl chloride |

| Triethylamine |

| tert-Butyldimethylsilyl chloride (TBDMSCl) |

| Imidazole |

| Dimethylformamide (DMF) |

| Sodium hydride (NaH) |

| Tetrahydrofuran (THF) |

| Benzyl bromide |

| Pyridinium chlorochromate (PCC) |

| Jones Reagent |

| meta-Chloroperoxybenzoic acid (m-CPBA) |

| Osmium tetroxide (OsO₄) |

| N-Methylmorpholine N-oxide (NMO) |

| Palladium on carbon (Pd/C) |

Applications of E Oct 5 En 1 Ol in Materials Science and Specialized Chemical Synthesis

Precursor for Fine Chemicals and Chemical Intermediates

The reactivity of both the alcohol and the alkene functionalities in (E)-oct-5-en-1-ol makes it a valuable starting material for the synthesis of a variety of fine chemicals and intermediates.

The hydroxyl group can be oxidized to an aldehyde or a carboxylic acid. The resulting (E)-oct-5-enal or (E)-oct-5-enoic acid are valuable intermediates in the fragrance and flavor industry and can also be used in the synthesis of more complex molecules. Esterification of the alcohol with various carboxylic acids can produce a range of esters with potential applications as fragrances, plasticizers, or lubricants.

The double bond can undergo various transformations. Epoxidation would yield (E)-5,6-epoxyoctan-1-ol, a useful intermediate for the synthesis of diols and other functionalized C8 compounds. Ozonolysis would cleave the double bond, yielding propanal and 5-hydroxypentanal, which are themselves useful chemical building blocks. Metathesis reactions could also be employed to synthesize longer-chain unsaturated alcohols or diols.

Development of Sustainable Solvents and Reagents

There is a growing interest in the development of bio-based and sustainable solvents to replace traditional volatile organic compounds. chemistryforsustainability.orgsigmaaldrich.comacsgcipr.org While (E)-oct-5-en-1-ol itself may have limited direct application as a solvent due to its moderate boiling point and potential reactivity, its derivatives could be explored for this purpose. For example, etherification of the hydroxyl group could yield less reactive and potentially more stable solvents. Esters derived from (E)-oct-5-en-1-ol might also exhibit suitable properties for use as green solvents in specific applications. The biodegradability of such compounds would be an additional advantage.

As a reagent, the hydroxyl group of (E)-oct-5-en-1-ol allows it to be used as a nucleophile in various chemical reactions. Its potential as a bio-based C8 building block makes it an attractive alternative to petroleum-derived counterparts in organic synthesis.

Role in the Design and Synthesis of Advanced Functional Materials

The ability to introduce specific functionalities through the double bond and the hydroxyl group of (E)-oct-5-en-1-ol opens up possibilities for its use in the design of advanced functional materials. For instance, it could be incorporated into the structure of liquid crystals or be used to modify surfaces to impart specific properties such as hydrophobicity or reactivity.

By attaching photo-responsive or electro-active moieties to the (E)-oct-5-en-1-ol backbone, it could serve as a building block for materials with applications in sensors, optical devices, or electronics. The long alkyl chain can also influence the self-assembly and morphology of these materials. While still largely in the realm of theoretical application, the versatility of (E)-oct-5-en-1-ol suggests a promising future in the development of novel functional materials.

Computational and Theoretical Studies on E Oct 5 En 1 Ol

Quantum Chemical Calculations of Electronic Structure, Reactivity, and Spectroscopic Properties

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. For (E)-oct-5-en-1-ol, such studies would typically involve methods like Density Functional Theory (DFT) or ab initio calculations to determine its electronic structure. These calculations could predict molecular orbital energies (HOMO-LUMO gap), electrostatic potential maps, and partial atomic charges, which are crucial for assessing the molecule's reactivity. Furthermore, theoretical calculations can simulate spectroscopic properties such as NMR chemical shifts, infrared vibrational frequencies, and UV-Vis absorption spectra. However, specific published data from these types of calculations for (E)-oct-5-en-1-ol are not available.

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

Molecular dynamics (MD) simulations provide insights into the dynamic behavior of molecules over time. An MD study of (E)-oct-5-en-1-ol would reveal its conformational landscape, identifying the most stable three-dimensional structures and the energy barriers between them. These simulations can be performed in various environments, such as in a vacuum, in water, or in a lipid bilayer, to understand how the molecule interacts with its surroundings. Key parameters like radial distribution functions and hydrogen bonding analysis would elucidate its intermolecular interactions. General MD studies have been conducted on long-chain alkanols, but specific simulations and resulting data for (E)-oct-5-en-1-ol have not been reported.

Predictive Modeling for Structure-Activity Relationship (SAR) in Ecological Contexts

Quantitative Structure-Activity Relationship (QSAR) models are statistical models that relate the chemical structure of a molecule to its biological or environmental effects. For (E)-oct-5-en-1-ol, which can act as a semiochemical, QSAR models could be developed to predict its activity as an insect attractant or repellent based on its molecular descriptors (e.g., size, shape, lipophilicity, electronic properties). In an ecotoxicological context, QSAR models for aliphatic alcohols are used to predict their toxicity to aquatic organisms. While general QSAR models for alcohols exist, specific models and predictive data for the ecological activities of (E)-oct-5-en-1-ol are not present in the current literature.

Future Directions and Emerging Research Avenues for E Oct 5 En 1 Ol

Integration of Multi-Omics Technologies for Deeper Biosynthetic Understanding

A fundamental understanding of the biosynthetic pathway of (E)-oct-5-en-1-ol is crucial for its biotechnological production. While the precise pathway is not yet fully elucidated, the integration of multi-omics technologies offers a powerful strategy to uncover the genetic and enzymatic machinery responsible for its synthesis in organisms that may produce it, such as plants and fungi. The biosynthesis of related C8 volatiles, such as 1-octen-3-ol (B46169), is known to derive from the enzymatic peroxidation and cleavage of fatty acids like linoleic acid. A similar origin is plausible for (E)-oct-5-en-1-ol, involving a sequence of desaturation, oxidation, and reduction steps.

An integrated multi-omics approach would combine genomics, transcriptomics, proteomics, and metabolomics to build a comprehensive model of biosynthesis.

Genomics can identify candidate genes, such as those for lipoxygenases (LOX), hydroperoxide lyases (HPL), desaturases, and alcohol dehydrogenases (ADH), which may be organized in biosynthetic gene clusters.

Transcriptomics (RNA-Seq) can reveal which of these genes are upregulated under conditions where (E)-oct-5-en-1-ol is produced, providing strong evidence for their involvement.

Proteomics confirms the presence and abundance of the enzymes encoded by these genes, verifying that the genetic blueprint is translated into functional machinery.